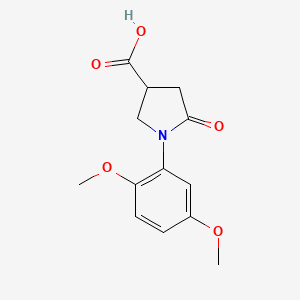

1-(2,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-9-3-4-11(19-2)10(6-9)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEBSVLOWPYDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that this compound may also interact with various cellular targets.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through electrophilic substitution, a common reaction for compounds with an aromatic indole nucleus.

Biochemical Pathways

Similar compounds, such as 2c-b, undergo oxidative deamination, resulting in various metabolites. This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

Related compounds, such as 2c-b, have an onset of action of 20–40 minutes when taken orally, and a duration of action of 4–12 hours depending on the route of administration. This may provide some insight into the potential pharmacokinetic properties of this compound.

Result of Action

Similar compounds have been shown to induce regulated cell death (rcd) in cancer cells. This suggests that this compound may also have potential anticancer effects.

Biological Activity

1-(2,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 265.27 g/mol. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.27 g/mol |

| MDL No. | MFCD03085152 |

| CAS Number | 63674-60-2 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its effects on different cancer cell lines, particularly A549 human lung adenocarcinoma cells.

-

Cell Viability Studies :

- In vitro assays have demonstrated that this compound can significantly reduce the viability of A549 cells. For instance, a study reported a reduction in cell viability by approximately 67.4% when treated with a derivative of this compound at a concentration of 100 µM for 24 hours .

- Comparatively, the effects were assessed against standard chemotherapeutic agents like cisplatin, indicating that certain derivatives of this compound may exhibit comparable or enhanced anticancer activity .

-

Mechanism of Action :

- The exact mechanism by which this compound exerts its anticancer effects is still under investigation; however, structure-activity relationship studies suggest that specific substitutions on the pyrrolidine ring enhance its cytotoxic properties. The presence of electron-withdrawing groups appears to play a crucial role in increasing potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored, particularly against multidrug-resistant Gram-positive bacteria and fungi.

-

In Vitro Efficacy :

- Research indicates that certain derivatives show promising antimicrobial activity against strains such as Staphylococcus aureus, which is notable for its resistance to multiple antibiotics. The compounds were tested using broth microdilution techniques to determine their minimum inhibitory concentrations (MICs) against various pathogens .

- Notably, compounds derived from this scaffold have shown selective activity against resistant strains, highlighting their potential as novel antimicrobial agents .

- Resistance Mechanisms :

Case Studies and Research Findings

Several key studies have contributed to the understanding of the biological activities associated with this compound:

- A study published in MDPI highlighted that derivatives containing specific substitutions exhibited significant anticancer activity in A549 cell lines compared to untreated controls, suggesting a need for further exploration into their therapeutic applications .

- Another research effort detailed the synthesis and characterization of various derivatives, noting that structural modifications could lead to enhanced biological activity against both cancerous and microbial targets .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₅NO₅

- Molecular Weight : 265.27 g/mol

- CAS Number : 63674-60-2

- IUPAC Name : 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

The compound features a pyrrolidine ring and a carboxylic acid group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

- Antidepressant Activity : Studies suggest that derivatives of this compound could influence serotonin receptors, potentially leading to new antidepressant medications.

- Anticancer Properties : Preliminary studies have shown that related compounds may inhibit cancer cell proliferation, making this compound a candidate for further anticancer research.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for:

- Functional Group Modification : The presence of the carboxylic acid group facilitates further chemical transformations, such as esterification or amidation.

- Synthesis of Complex Molecules : Researchers utilize this compound in the development of more complex pharmaceuticals or bioactive molecules.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the effects of similar pyrrolidine derivatives on serotonin receptor activity. The findings indicated that modifications to the dimethoxyphenyl group could enhance binding affinity to serotonin receptors, suggesting a pathway for developing novel antidepressants.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in specific cancer cell lines. Further research is needed to elucidate the mechanisms involved and assess their efficacy in vivo.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their substituents:

Antimicrobial Activity

- 1-(3,5-Dichloro-2-hydroxyphenyl) derivative : Exhibits significant activity against multidrug-resistant bacteria, attributed to the electron-withdrawing chloro groups enhancing membrane penetration .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl) derivative : Demonstrates 1.5× higher DPPH radical scavenging activity than ascorbic acid. The hydroxyl group facilitates hydrogen donation, while the chloro substituent stabilizes the radical intermediate .

Anticancer Activity

- 1-(2-Hydroxyphenyl) and dichloro derivatives : Show promising cytotoxicity in A549 human lung cancer cells, likely due to interactions with cellular redox systems .

Physicochemical and Pharmacokinetic Properties

- Methoxy and hydroxyl groups improve solubility but may limit bioavailability .

- Electron Effects: Methoxy groups are electron-donating via resonance, altering the electron density of the pyrrolidinone core compared to electron-withdrawing chloro or fluorine substituents .

- Metabolic Stability : Fluorinated analogs (e.g., 1-(3,5-difluorobenzyl)) may exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation .

Q & A

Q. What are the common synthetic routes for 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions starting with substituted anilines or aldehydes. For example, analogous compounds (e.g., 1-(2,4-difluorophenyl) derivatives) are synthesized via condensation of 2,4-difluoroaniline with itaconic acid under reflux in water, followed by cyclization . Key factors include:

- Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) promote cyclization .

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics and purity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Methodological Tip: Optimize solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to balance yield and purity.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyrrolidine and aryl rings . For example, methoxy protons resonate at δ 3.7–3.9 ppm.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₅NO₅: calculated 265.0953, observed 265.0950) .

- HPLC : Assesses purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

Table: Key Spectral Data

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 2.5–3.1 (pyrrolidine protons), δ 6.8–7.2 (aromatic protons) |

| IR | 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) |

Q. How is the biological activity of this compound screened in preclinical studies?

- In Vitro Assays :

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or enzyme inhibition (e.g., COX-2) .

Methodological Tip: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for enhanced regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves yield by 15–20% .

- Solvent Engineering : Use mixed solvents (e.g., THF:H₂O) to stabilize intermediates .

Case Study: A 1-(2,4-difluorophenyl) analog achieved 78% yield using H₂SO₄ catalysis in ethanol/water .

Q. How should researchers resolve contradictions in solubility data reported across studies?

Discrepancies arise from variations in pH, temperature, or solvent systems. Systematic approaches:

- Solubility Profiling : Measure solubility in buffers (pH 1–10) and solvents (DMSO, PBS) using UV-Vis spectroscopy .

- Thermodynamic Analysis : Calculate logP values (e.g., using ChemDraw) to predict partitioning behavior .

Example: A related chlorophenyl derivative showed 2.3 mg/mL solubility in DMSO but <0.1 mg/mL in water .

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Data Insight: Fluorinated analogs exhibited stronger H-bonding with active-site residues than methoxy derivatives .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance receptor binding affinity but may reduce solubility .

- Methoxy vs. Methyl : Methoxy groups improve metabolic stability but require optimization of steric bulk .

SAR Table:

| Substituent | IC₅₀ (μM, MCF-7) | logP |

|---|---|---|

| 2,5-Dimethoxy | 12.4 ± 1.2 | 1.8 |

| 4-Chloro | 8.9 ± 0.9 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.